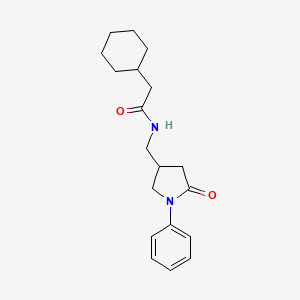

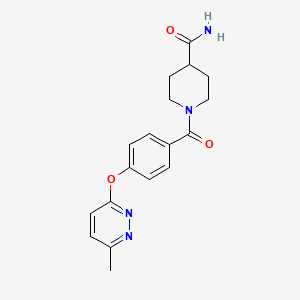

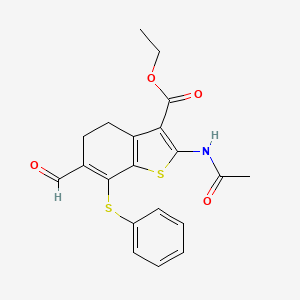

![molecular formula C20H23N5O3 B2883325 5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921832-55-5](/img/structure/B2883325.png)

5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo-pyridine derivatives are a class of compounds that have been studied for their potential medicinal properties . They are structurally similar to DNA bases such as adenine and guanine, which may explain their effectiveness in certain biological activities . They are found in substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazolo-pyridine derivatives often involves complex chemical reactions. For instance, furopyridine synthesis was first reported almost a century ago . Since furopyridines are isosteres of benzofuran and indole cores, they are frequently encountered in the chemical structure of compounds possessing various bioactivities .Molecular Structure Analysis

The molecular structure of pyrazolo-pyridine derivatives is characterized by a five-membered heteroaromatic ring fused with a pyridine ring . This structure is frequently used in drug research due to its vast chemical space .Chemical Reactions Analysis

Pyrazolo-pyridine derivatives can undergo various chemical reactions. For instance, furopyridines have been studied for their anti-inflammatory, anti-aggregation, and anticoagulant activities .Physical And Chemical Properties Analysis

Pyrazolo-pyridine derivatives contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A crucial aspect of the scientific applications of this compound involves its synthesis and characterization. The compound belongs to a class of chemicals that can be synthesized through various methods, including the intramolecular cyclization of specific precursors in the presence of suitable amines and compounds. These synthesis processes are instrumental in creating novel derivatives that have potential applications in medicinal chemistry and drug development. For instance, the synthesis of novel N-cycloalkanes, morpholine, piperazines, and pyrazole derivatives through such methods has been documented, highlighting the versatility of these compounds in creating a wide array of chemically significant derivatives (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Chemical Reactivity and Derivatives Formation

The chemical reactivity of this compound facilitates the formation of various derivatives, which is vital for exploring its potential in different scientific applications. For example, the reaction of enaminones with aminoheterocycles has been studied to yield azolopyrimidines, azolopyridines, and quinolines, demonstrating the compound's utility in generating diverse heterocyclic compounds that could have significant pharmacological activities (S. Almazroa et al., 2004).

Anticancer and Anti-inflammatory Applications

The synthesis and evaluation of derivatives of this compound have shown promising results in anticancer and anti-inflammatory applications. For instance, the creation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells indicate potential therapeutic applications in cancer treatment (Ashraf S. Hassan et al., 2014).

Exploration of Novel Heterocyclic Compounds

The ability to synthesize a wide range of novel heterocyclic compounds from this chemical underscores its significance in the development of new therapeutic agents. The synthesis of new series of Pyridine and Fused Pyridine Derivatives from similar compounds opens up avenues for discovering novel drugs with potential benefits in treating various diseases (S. A. Al-Issa, 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to bind to multiple receptors, leading to various biological effects .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a broad range of biochemical pathways.

Result of Action

Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

5-methyl-N-(2-morpholin-4-ylethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-23-13-16(19(26)21-7-8-24-9-11-28-12-10-24)18-17(14-23)20(27)25(22-18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYVZFMJTJWVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)

![5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883249.png)

![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)

![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)